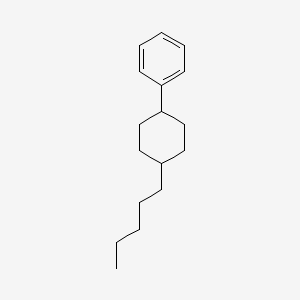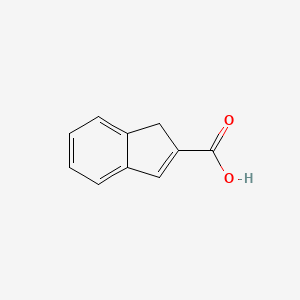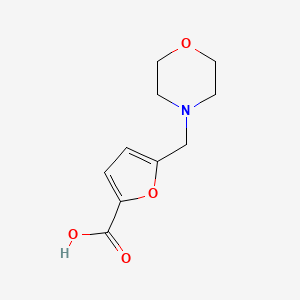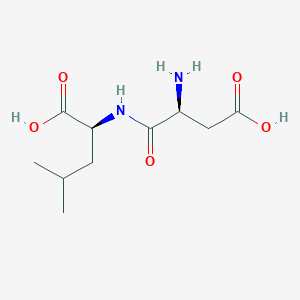
(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid
Vue d'ensemble
Description
Compounds like this one, which appear to be amino acids or peptides, are typically described by their molecular structure. This includes the arrangement and bonding of atoms within the molecule. The compound’s name often provides clues to its structure. For example, “amino” refers to the presence of an amino group (-NH2), “carboxy” indicates a carboxyl group (-COOH), and the rest of the name often describes the carbon backbone .
Synthesis Analysis
The synthesis of such compounds typically involves methods of peptide synthesis, which can include processes like coupling reactions to link amino acids together . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound like this would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms and the types of bonds within the molecule .Chemical Reactions Analysis
The chemical reactions of a compound are studied using various techniques, depending on the nature of the reaction. This could involve observing changes in the compound when it is exposed to different conditions or reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity . These properties can be determined using various experimental techniques.Applications De Recherche Scientifique
1. Biological Activity and Crystal Structure
- Biological Activity : The compound exhibits interesting biological activity. It was formed during an addition reaction between acrylamide and the amino acid isoleucine, suggesting potential applications in biochemical research and synthesis (Nehls et al., 2013).
- Crystal Structure : Its crystal structure forms a three-dimensional network through intermolecular hydrogen bonds, highlighting its structural uniqueness and potential for further exploration in materials science and crystallography (Nehls et al., 2013).
2. Stereoselective Synthesis and Marine Toxins
- Synthesis of Diastereomers : This amino acid's diastereomers have been stereoselectively synthesized, a process important in the study of antitumor antibiotics like bleomycin A2 and marine toxins like janolusimide (Giordano et al., 1999).
3. Microbial Production and Antimetabolite Properties
- Vitamin B12 Antimetabolites : Derivatives of this amino acid were identified as vitamin B12 antimetabolites, produced by Bacillus cereus fermentations, indicating its role in microbial biochemistry and potential therapeutic applications (Perlman et al., 1977).
4. Chemical Synthesis and Purity
- Synthesis from L-Aspartic Acid : The compound has been synthesized from L-aspartic acid with high enantiomeric excess, showcasing its significance in synthetic chemistry and potential in pharmaceuticals (Jefford & McNulty, 1994).
5. Polymorphism and Crystallography
- Polymorphism : A study on a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid (l-isoleucine) highlighted the diverse crystalline forms of this amino acid, which is crucial for understanding its physical properties and applications in crystal engineering (Curland et al., 2018).
Safety And Hazards
Orientations Futures
The future directions for research on a compound would depend on its properties and potential applications. This could involve further studies to better understand its mechanism of action, development of methods to synthesize it more efficiently, or exploration of its potential uses in fields like medicine or materials science .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-9(15)6(11)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDPYSVOZFINEE-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



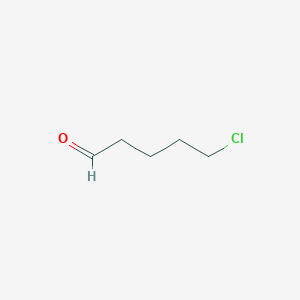
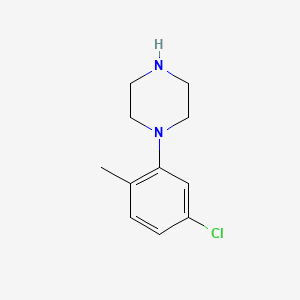
![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
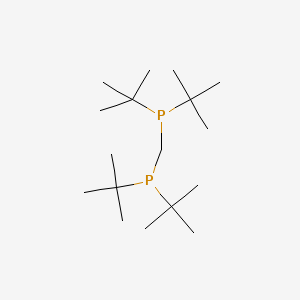
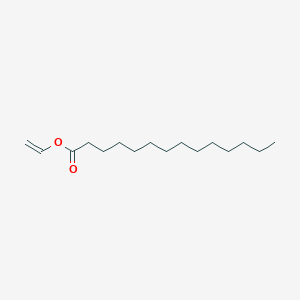
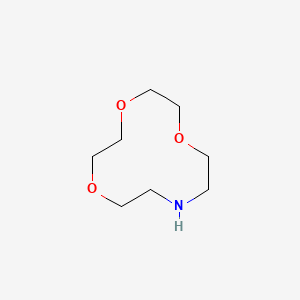
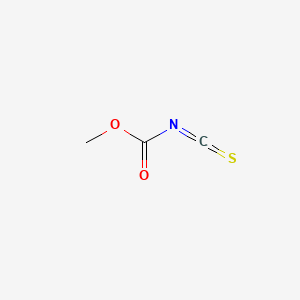


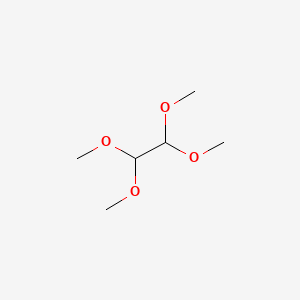
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
